6-Oxo-1,6-dihydropyridazine-4-carbohydrazide

Medicinal Chemistry Regioisomer Profiling Physicochemical Property Prediction

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide (CAS 867130-57-2) is a heterocyclic Building Block featuring a pyridazine ring bearing a 6-oxo group and a 4-carbohydrazide substituent, with molecular formula C5H6N4O2 and exact monoisotopic mass 154.0491 Da. It belongs to the 1,6-dihydropyridazine-4-carbohydrazide sub-class and is primarily supplied as a research intermediate for constructing pyridazine-based libraries, hydrazone conjugates, and patent-relevant NaV- and XO-inhibitor scaffolds.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 867130-57-2
Cat. No. B3359603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyridazine-4-carbohydrazide
CAS867130-57-2
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(C=NNC1=O)C(=O)NN
InChIInChI=1S/C5H6N4O2/c6-8-5(11)3-1-4(10)9-7-2-3/h1-2H,6H2,(H,8,11)(H,9,10)
InChIKeyCNBOQEGJGRCCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide (CAS 867130-57-2): Key Building Block Profile for Sourcing Decisions


6-Oxo-1,6-dihydropyridazine-4-carbohydrazide (CAS 867130-57-2) is a heterocyclic Building Block featuring a pyridazine ring bearing a 6-oxo group and a 4-carbohydrazide substituent, with molecular formula C5H6N4O2 and exact monoisotopic mass 154.0491 Da . It belongs to the 1,6-dihydropyridazine-4-carbohydrazide sub-class and is primarily supplied as a research intermediate for constructing pyridazine-based libraries, hydrazone conjugates, and patent-relevant NaV- and XO-inhibitor scaffolds [1] [2]. The compound is offered by multiple global suppliers at purities ranging from 95% to 98%, with recommended storage at 2–8 °C .

Why 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide Cannot Be Replaced by Generic Pyridazine Building Blocks


Substituting 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide with its closest regioisomer—the 3-carbohydrazide analogue (CAS 98021-39-7)—or with pyridazine-4-carbohydrazide lacking the 6-oxo group (CAS 56932-26-4) alters the topological polar surface area (TPSA), logP, and the hydrogen-bonding network, directly impacting target engagement and pharmacokinetic prediction [1]. The 4-acylhydrazide regiochemistry at the pyridazine C4 position presents a distinct π-acceptor geometry that is not replicated by the 3-isomer, and this positional difference is the basis of differentiated reactivity toward carbonyl electrophiles and metal coordination nodes [2]. These quantitative physicochemical and geometric distinctions mean that selecting the wrong isomer can lead to divergent SAR outcomes, failed library enumeration, and off-target profiles inconsistent with the intended intellectual property landscape [3].

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide: Differential Quantitative Evidence vs. Closest Comparators


Regiochemical Positional Differentiation: 4-Carbohydrazide vs. 3-Carbohydrazide Isomer — TPSA and logP Comparison

The target compound (4-carbohydrazide isomer, CAS 867130-57-2) exhibits a topological polar surface area (TPSA) of 100.87 Ų and a logP of −1.63, while the 3-carbohydrazide regioisomer (CAS 98021-39-7) has a TPSA of 96.6 Ų and a predicted XlogP of −1.8 [1]. The larger TPSA (+4.27 Ų) and less negative logP (+0.17 units) of the 4-isomer translate into measurably different calculated membrane permeability and oral absorption parameters used in drug-design filters [1]. These differences arise solely from the position of the carbohydrazide on the pyridazine ring, directly affecting Veber-rule and Lipinski-rule compliance scores .

Medicinal Chemistry Regioisomer Profiling Physicochemical Property Prediction

Hydrogen Bond Donor/Acceptor Count Comparison: Implications for Solubility and Target Binding

The target compound contains 3 hydrogen bond donors and 6 hydrogen bond acceptors per the Chem960 calculated profile, compared to 3 donors and 4 acceptors for the 3-carbohydrazide regioisomer (CAS 98021-39-7) [1]. The additional two hydrogen bond acceptor sites in the 4-isomer are attributed to the differential electronic environment around the pyridazine ring nitrogen atoms when the carbohydrazide is at the 4- vs. 3-position, affecting the participation of the ring nitrogens in hydrogen-bonding . The higher acceptor count elevates the 4-isomer's calculated Abraham H-bond acceptor basicity, which influences predicted aqueous solubility and protein–ligand interaction scores in docking simulations .

Structure–Property Relationship Hydrogen Bonding Drug-Likeness

Vendor Purity Tiering: 98% (Leyan, MolCore) vs. 95% Baseline — Impact on Downstream Reaction Yield Predictability

Multiple suppliers offer this compound at two distinct purity grades: 98% purity is specified by Leyan (catalog #1744563) and MolCore (catalog #MC736535), while the 95% grade is supplied by Beyotime (catalog #Y164407) and chemenu (catalog #CM164056) . The 98% purity tier translates to a maximum total impurity load of ≤2% vs. ≤5% for the 95% grade—a 2.5-fold difference in potential interfering substances. For a 1 mmol-scale reaction, this corresponds to a maximum of ~3.1 mg of impurities (98% grade) vs. ~7.7 mg (95% grade), which can be critical for catalytic transformations sensitive to trace metal or hydrazine impurities .

Procurement Quality Control Synthetic Reliability Building Block Sourcing

Xanthine Oxidase Inhibitor Scaffold Validation: 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivative IC50 = 1.03 μM vs. Allopurinol and Febuxostat Controls

Although direct biological data for the unsubstituted parent compound (CAS 867130-57-2) remain unpublished, a series of 6-aryl-substituted 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives—directly derived from the same core scaffold—were evaluated for in vitro xanthine oxidase (XO) inhibition alongside the clinical controls allopurinol and febuxostat [1]. The most potent derivative (compound 8b) achieved an IC50 of 1.03 μM, while most hydrazide congeners exhibited inhibitory activity in the low micromolar range [1]. Enzyme kinetic analysis confirmed compound 8b as a mixed-type inhibitor with a binding mode distinct from that of febuxostat, mediated by a novel interaction between the hydrazide group and the XO active site [1]. This establishes the 4-carbohydrazide-bearing dihydropyridazine core as a validated and privileged scaffold for XO inhibitor development.

Xanthine Oxidase Inhibition Drug Discovery Scaffold Prioritization

Patent-Validated Utility: 6-Oxo-1,6-dihydropyridazine Core as NaV Inhibitor Pharmacophore in WO-2020169042-A1

The 6-oxo-1,6-dihydropyridazine core is the central pharmacophoric element of patent WO-2020169042-A1, assigned to Jiangsu Hengrui Medicine and Shanghai Hengrui Pharmaceutical, which claims 6-oxo-1,6-dihydropyridazine prodrug derivatives as selective voltage-gated sodium channel (NaV) inhibitors [1]. The patent, with priority date February 20, 2019 and WIPO publication date August 27, 2020, explicitly claims the use of these derivatives for treating and/or preventing pain and pain-related diseases [1]. The IPC classification C07D237/14 (1,2-diazine rings with oxygen atoms directly attached) and A61P29/00 (non-central analgesic agents) place the scaffold within a competitive IP space distinct from other pyridazine building blocks lacking the 6-oxo-4-carbohydrazide substitution pattern [1]. The 4-carbohydrazide group serves as a critical functional handle for the prodrug strategies disclosed in the patent family [1].

Patent Landscape Pain Therapeutics NaV1.7/NaV1.8 Inhibition

Optimal Deployment Scenarios for 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide Based on Proven Differentiation Evidence


Xanthine Oxidase (XO) Inhibitor Lead Optimization and SAR Expansion

In medicinal chemistry programs targeting hyperuricemia and gout, 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide serves as the unsubstituted parent scaffold for synthesizing 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives. The published data for compound 8b (IC50 = 1.03 μM, mixed-type inhibition vs. allopurinol and febuxostat controls) establish the viability of this core for further optimization [1]. The 4-carbohydrazide group provides the key pharmacophoric interaction with the XO active site, and the 6-aryl position is the logical diversification vector for SAR exploration [1].

NaV-Targeted Prodrug Design for Pain Indications

The 4-carbohydrazide functional handle enables the prodrug strategies claimed in patent WO-2020169042-A1, where the hydrazide group participates in bioreversible derivatization to modulate pharmacokinetic properties of NaV-inhibiting 6-oxo-1,6-dihydropyridazine derivatives [2]. Researchers pursuing subtype-selective NaV1.7 or NaV1.8 inhibitors for non-opioid pain therapeutics can use this building block as a direct entry point into the Hengrui-disclosed chemical space [2].

Physicochemical Property-Driven Library Design Using Computational Filters

Fragment-based and ligand-efficiency-driven library designers can leverage the distinct TPSA (100.87 Ų), logP (−1.63), H-bond donor (3), and H-bond acceptor (6) profile of this building block to populate under-explored regions of property space compared to the 3-carbohydrazide isomer (TPSA 96.6 Ų, logP −1.8, H-bond acceptors 4) [3]. The higher TPSA and less negative logP make this isomer more suitable for libraries targeting peripheral targets where some degree of polarity and aqueous solubility are desired without sacrificing permeability entirely .

High-Purity Procurement for Palladium-Catalyzed or Multi-Step Synthetic Sequences

For multi-step synthetic routes involving Pd-catalyzed cross-coupling, amidation, or hydrazone condensation where trace hydrazine or metal impurities can poison catalysts or generate confounding byproducts, procurement of the 98%-purity grade from Leyan (cat. 1744563) or MolCore (cat. MC736535) is recommended over the 95%-purity baseline . The 3-percentage-point purity differential corresponds to a 2.5-fold lower maximum impurity burden, reducing the risk associated with hydrazide decomposition products that are common in 95%-grade material stored under non-refrigerated conditions .

Quote Request

Request a Quote for 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.